molecular formula C21H21NO4S2 B2520887 Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 899970-86-6

Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No.: B2520887
CAS No.: 899970-86-6
M. Wt: 415.52
InChI Key: SXKDVYGQMDGQMS-UHFFFAOYSA-N
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Description

Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a thiophene-based small molecule featuring a sulfamoyl group linked to a 3,4-dimethylphenyl moiety at position 3 of the thiophene ring, a phenyl group at position 4, and an ethyl ester at position 2. Sulfonamide derivatives are known for their roles as enzyme inhibitors (e.g., carbonic anhydrase) or antimicrobial agents, and the thiophene scaffold is widely explored in drug discovery due to its metabolic stability and aromatic interactions .

Properties

IUPAC Name

ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S2/c1-4-26-21(23)19-20(18(13-27-19)16-8-6-5-7-9-16)28(24,25)22-17-11-10-14(2)15(3)12-17/h5-13,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKDVYGQMDGQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene derivative in the presence of a palladium catalyst.

    Sulfamoylation: The sulfamoyl group is introduced by reacting the dimethylphenylamine with chlorosulfonic acid, followed by neutralization with a base.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl and thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene or phenyl derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

The compound’s potential biological activity is of significant interest. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors due to its sulfamoyl group, which is known to interact with biological molecules.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to the electronic properties of the thiophene ring.

Mechanism of Action

The mechanism by which Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate exerts its effects depends on its application. In biological systems, the sulfamoyl group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The thiophene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound is compared below with structurally related molecules, focusing on substituents, heterocyclic cores, and inferred properties.

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Rings Notable Features
Target: Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate C₂₁H₂₁NO₄S₂ 423.52* Thiophene, 3,4-dimethylphenyl sulfamoyl Sulfamoyl group enhances hydrogen bonding; methyl groups may improve lipophilicity.
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate C₁₈H₁₆FNO₄S₂ 409.45 Benzothiophene, 3-fluoro-4-methylphenyl Fluorine increases electronegativity; benzothiophene enhances aromatic stacking.
Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate C₁₄H₁₃ClN₂O₂S₃ 380.90 Thiazole, 4-chlorophenyl, methylsulfanyl Thioxo group may increase reactivity; chlorine enhances lipophilicity.
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate C₁₆H₁₃ClN₂O₃S 348.80 Thiophene, 4-chlorophenyl, cyanoacetyl Cyano group introduces polarity; amino linker may facilitate target binding.
Ethyl 2-(4-((2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10n) C₂₈H₃₃N₅O₃S 508.30 Thiazole, urea, piperazine Urea moiety supports hydrogen bonding; piperazine enhances solubility.

*Molecular weight calculated based on inferred formula.

Key Comparative Insights

Core Heterocycle Variations: The thiophene core in the target compound and offers moderate aromaticity and metabolic stability.

Substituent Effects: Sulfamoyl vs. Urea vs. Cyanoacetyl: The sulfamoyl group in the target compound and is a strong hydrogen bond donor/acceptor, critical for enzyme inhibition. Urea in provides similar H-bonding capacity but with bulkier topology. Halogen and Alkyl Groups: Fluorine in enhances electronegativity and bioavailability, while chlorine in and increases lipophilicity. Methyl groups in the target compound and improve membrane permeability but may reduce solubility.

Biological Implications: The target compound’s 3,4-dimethylphenyl sulfamoyl group may optimize interactions with hydrophobic enzyme pockets. Comparatively, the 4-chlorophenyl group in and could enhance target affinity but raise toxicity concerns.

Research Findings and Inferred Properties

  • Metabolic Stability : Fluorinated analogs (e.g., ) typically exhibit longer half-lives due to resistance to oxidative metabolism.
  • Solubility: Cyanoacetyl and piperazine groups in and may improve water solubility compared to the target compound’s methyl-dominated structure.
  • Synthetic Accessibility : Thiophene derivatives (target, ) are generally easier to functionalize than benzothiophenes () or thiazoles (), which require specialized cyclization steps.

Biological Activity

Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a synthetic compound belonging to the class of thiophene derivatives, which has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with an ethyl ester group, a phenyl group, and a sulfamoyl moiety. The synthesis typically involves multi-step organic reactions:

  • Formation of the Thiophene Ring : This can be achieved through cyclization reactions involving dicarbonyl compounds and elemental sulfur.
  • Introduction of the Phenyl Group : A common method is the Suzuki-Miyaura coupling reaction using boronic acid derivatives.
  • Addition of the Sulfamoyl Group : This involves reacting the thiophene derivative with a suitable sulfonamide under controlled conditions.

The overall reaction can be summarized as follows:

Thiophene Phenyl SulfamoylEthyl 3 3 4 dimethylphenyl sulfamoyl 4 phenylthiophene 2 carboxylate\text{Thiophene Phenyl Sulfamoyl}\rightarrow \text{Ethyl 3 3 4 dimethylphenyl sulfamoyl 4 phenylthiophene 2 carboxylate}

Antimicrobial Properties

Research has shown that compounds containing sulfamoyl moieties exhibit significant antimicrobial activity. A study conducted on various sulfamoyl derivatives indicated that they can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial folic acid synthesis, akin to traditional sulfonamide antibiotics.

Anticancer Potential

This compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. This compound's specific interaction with molecular targets involved in cell proliferation and survival is under investigation .

Case Studies

  • Antimicrobial Evaluation : A series of experiments demonstrated that derivatives similar to this compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 μg/mL against various pathogens .
  • Anticancer Activity : In vitro studies on human cancer cell lines revealed that this compound could reduce cell viability by more than 50% at concentrations of 20 μM after 48 hours of treatment. The study utilized assays such as MTT and Annexin V staining to assess cell proliferation and apoptosis rates .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Interaction : The compound might interact with specific receptors or signaling pathways that regulate apoptosis and cell cycle progression.

Comparative Analysis

A comparative analysis with other thiophene derivatives reveals that this compound exhibits unique biological properties due to its specific functional groups. The following table summarizes key differences:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundModerateHighSulfamoyl moiety enhances activity
Ethyl 3-(sulfamoyl)-4-methylthiophene-2-carboxylateLowModerateLacks additional phenolic substitution
Thiophene-2-carboxylic acidLowLowNo sulfamoyl group

Q & A

Q. What are the standard synthetic routes for Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, and what challenges arise during purification?

The synthesis typically involves multi-step reactions, starting with functionalization of the thiophene core. Key steps include sulfamoylation of the phenyl group and esterification. A common challenge is isolating intermediates due to competing side reactions (e.g., over-sulfonation). Purification often employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization using ethanol or methanol. Purity is confirmed via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and NMR (characteristic peaks: δ 1.3 ppm for ethyl CH3, δ 7.2–7.5 ppm for aromatic protons) .

Q. How can researchers characterize the structural integrity of this compound?

Essential techniques include:

  • 1H/13C NMR : To confirm substituent positions and ester group integrity. For example, the sulfamoyl NH proton appears as a broad singlet near δ 9.8 ppm .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester) and ~1350/1150 cm⁻¹ (S=O sulfonamide) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+: ~456.12 g/mol) .

Q. What are the critical safety considerations for handling this compound in the lab?

Safety data for analogous sulfamoyl thiophenes indicate risks of respiratory irritation (Specific Target Organ Toxicity, STOT SE3) and skin/eye irritation. Use fume hoods, nitrile gloves, and PPE. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed as hazardous waste (UN3077) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the 3,4-dimethylphenylsulfamoyl group?

Yield optimization requires controlled sulfamoylation conditions:

  • Use anhydrous DMF as a solvent to enhance sulfonyl chloride reactivity.
  • Maintain temperatures at 0–5°C to minimize byproducts (e.g., dimerization).
  • Employ slow addition of the sulfamoyl chloride to the thiophene precursor (1:1.1 molar ratio). Post-reaction, quenching with ice-water and extraction with dichloromethane improves recovery (~75% yield) .

Q. How should conflicting binding affinity data in enzyme inhibition studies be resolved?

Discrepancies in IC50 values (e.g., 10 µM vs. 50 µM for kinase inhibition) may arise from assay conditions (e.g., ATP concentration, buffer pH). To resolve:

  • Standardize assays using a reference inhibitor (e.g., staurosporine for kinases).
  • Perform kinetic studies (Lineweaver-Burk plots) to determine inhibition mode (competitive/uncompetitive).
  • Validate via orthogonal methods like SPR (surface plasmon resonance) to measure direct binding constants .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

Use QSAR models and molecular docking (e.g., AutoDock Vina) to predict:

  • LogP : ~3.5 (moderate lipophilicity; may require formulation tweaks for bioavailability).
  • Metabolic stability : CYP3A4/2D6 susceptibility due to ester and sulfonamide groups.
  • Target engagement : Docking into the ATP-binding pocket of kinases (Glide score ≤ −8 kcal/mol suggests strong binding) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity?

Key SAR insights:

  • 3,4-Dimethylphenyl group : Enhances hydrophobic interactions but may reduce solubility. Substitution with electron-withdrawing groups (e.g., -CF3) improves target selectivity .
  • Ethyl ester : Replacing with tert-butyl ester increases metabolic stability (t1/2 from 2h to 6h in liver microsomes) .
  • Thiophene ring : Fluorination at position 5 enhances binding to aromatic residues in enzyme pockets .

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